Motesanib

Description

This compound is an orally bioavailable receptor tyrosine kinase inhibitor with potential antineoplastic activity. AMG 706 selectively targets and inhibits vascular endothelial growth factor (VEGFR), platelet-derived growth factor (PDGFR), Kit, and Ret receptors, thereby inhibiting angiogenesis and cellular proliferation.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 18 investigational indications.

See also: this compound Diphosphate (active moiety of).

Properties

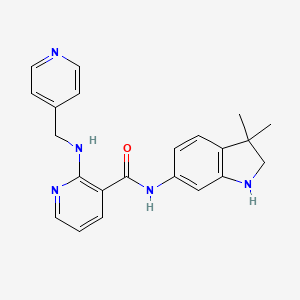

IUPAC Name |

N-(3,3-dimethyl-1,2-dihydroindol-6-yl)-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O/c1-22(2)14-26-19-12-16(5-6-18(19)22)27-21(28)17-4-3-9-24-20(17)25-13-15-7-10-23-11-8-15/h3-12,26H,13-14H2,1-2H3,(H,24,25)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHBGWKEPAQNFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196488 |

Source

|

| Record name | Motesanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453562-69-1 |

Source

|

| Record name | Motesanib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453562-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Motesanib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0453562691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Motesanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05575 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Motesanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOTESANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1JK633AYI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Motesanib: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motesanib (AMG 706) is a potent, orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) implicated in tumor growth and angiogenesis.[1][2] Developed by Amgen, it has been investigated in various cancers, including thyroid, non-small cell lung, and gastrointestinal stromal tumors.[1][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its molecular targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate its activity.

Core Mechanism of Action: Multi-Targeted Kinase Inhibition

This compound functions as an ATP-competitive inhibitor, primarily targeting the vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-Kit).[1][2] By binding to the ATP-binding pocket of these kinases, this compound prevents their phosphorylation and subsequent activation, thereby inhibiting downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.[2]

Quantitative Inhibition Profile

The inhibitory activity of this compound against its primary targets has been quantified through various preclinical studies. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized in the table below.

| Target | IC50 (nM) | Reference(s) |

| VEGFR1 (Flt-1) | 2 | [2] |

| VEGFR2 (KDR/Flk-1) | 3 | [2] |

| VEGFR3 (Flt-4) | 6 | [2] |

| PDGFR | 84 | [4] |

| c-Kit (wild-type) | 8 | [4] |

| c-Kit (V560D mutant) | 5 | [5] |

| c-Kit (Δ552-559 mutant) | 1 | [5] |

| c-Kit (AYins503-504 mutant) | 18 | [5] |

| c-Kit (Y823D mutant) | 64 | [5] |

| c-Kit (V560D/V654A mutant) | 77 | [5] |

| c-Kit (V560D/T670I mutant) | 277 | [5] |

This compound also exhibits activity against certain imatinib-resistant c-Kit mutations, highlighting its potential in treating resistant gastrointestinal stromal tumors (GIST).[4][5]

Impact on Cellular Signaling Pathways

This compound's inhibition of VEGFRs, PDGFR, and c-Kit disrupts key signaling pathways involved in cancer progression.

VEGFR Signaling Pathway Inhibition

VEGF and its receptors are central regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] this compound's blockade of VEGFRs, particularly VEGFR2, inhibits the activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[7][8] This leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately suppressing angiogenesis.[3][9]

PDGFR Signaling Pathway Inhibition

The PDGF/PDGFR axis plays a critical role in the proliferation and survival of various cell types, including vascular smooth muscle cells and pericytes, which are important for blood vessel maturation and stability.[10] By inhibiting PDGFR, this compound can disrupt the tumor microenvironment and further contribute to the anti-angiogenic effect.[11]

References

- 1. This compound (AMG706), a potent multikinase inhibitor, antagonizes multidrug resistance by inhibiting the efflux activity of the ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Phase II Evaluation of this compound (AMG 706) in the Treatment of Persistent or Recurrent Ovarian, Fallopian Tube and Primary Peritoneal Carcinomas: A Gynecologic Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of this compound, an oral inhibitor of VEGF, PDGF, and Kit receptors, in patients with imatinib-resistant gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits Kit mutations associated with gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of a Multikinase Inhibitor this compound (AMG 706) Alone and Combined with the Selective DuP-697 COX-2 Inhibitor on Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Additive Effects of PDGF Receptor β Signaling Pathways in Vascular Smooth Muscle Cell Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

Motesanib: A Technical Guide to Target Profile and Selectivity

Motesanib (AMG 706) is an orally administered, small-molecule inhibitor that targets multiple receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation.[1][2] Initially developed by Amgen and later investigated by Takeda, it acts as an ATP-competitive antagonist of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and stem cell factor receptor (c-Kit).[1][3][4] Although development was discontinued after Phase III trials in various cancers, including non-small cell lung cancer (NSCLC), did not meet their primary endpoints, the extensive preclinical and clinical research provides a detailed understanding of its molecular interactions and selectivity.[1][5] This guide offers an in-depth look at the target profile, selectivity, and the experimental methodologies used to characterize this compound for researchers and drug development professionals.

Target Profile and Potency

This compound is a potent inhibitor of all three VEGFR isoforms and the c-Kit receptor, demonstrating significant activity at low nanomolar concentrations.[3][6][7] Its inhibitory action extends to PDGFR and Ret, though with approximately ten-fold lower potency compared to its primary VEGFR targets.[3][6] This multi-targeted profile allows this compound to simultaneously block several critical pathways for tumor growth and neovascularization.[2][8]

The inhibitory activity of this compound has been quantified through various in vitro kinase and cellular assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (nM) | Reference |

|---|---|---|

| VEGFR1 | 2 | [3][6][7] |

| VEGFR2 | 3 | [3][6][7] |

| VEGFR3 | 6 | [3][6][7] |

| c-Kit | 8 | [9] |

| PDGFR | 84 |[9] |

Table 2: Cellular Assay Inhibition Profile of this compound

| Cellular Process | Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| VEGF-induced Proliferation | HUVEC | 10 | [3][6] |

| SCF-induced c-Kit Phosphorylation | - | 37 | [3][6] |

| PDGF-induced Proliferation | - | 207 | [3][6] |

| bFGF-induced Proliferation | - | >3,000 |[3][6] |

Mechanism of Action and Signaling Pathway

This compound functions by competing with ATP for the binding site in the catalytic domain of receptor tyrosine kinases.[3][6] This competitive inhibition prevents the autophosphorylation and subsequent activation of the kinase, thereby blocking downstream signaling cascades that are crucial for cell proliferation, migration, and survival. The primary pathways inhibited by this compound are initiated by the binding of vascular endothelial growth factor (VEGF) to VEGFRs, platelet-derived growth factor (PDGF) to PDGFRs, and stem cell factor (SCF) to the c-Kit receptor.

Target Selectivity

A key feature of this compound is its high selectivity for the VEGFR family over other kinases. It displays over 1,000-fold greater selectivity for VEGFRs compared to the epidermal growth factor receptor (EGFR), Src, and p38 kinase.[3][6] This selectivity is critical for minimizing off-target effects and associated toxicities. The high IC50 value (>3,000 nM) for inhibiting basic fibroblast growth factor (bFGF)-induced proliferation further underscores its specific targeting of the VEGF pathway for anti-angiogenic effects.[3][6]

Experimental Protocols: Kinase Inhibition Assay

The potency and selectivity of this compound were primarily determined using in vitro kinase assays. A common method employed is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[3]

Objective: To measure the dose-dependent inhibition of specific kinase activity by this compound and determine the IC50 value.

Materials:

-

Purified recombinant kinase (e.g., VEGFR, c-Kit)

-

Specific substrate peptide (e.g., gastrin peptide)[3]

-

This compound diphosphate dissolved in DMSO

-

ATP and 33P-ATP (for radiometric assays) or Europium-labeled antibody (for HTRF)

-

Kinase reaction buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM MnCl2, 100 mM NaCl, 1.5 mM EGTA[3]

-

Buffer additives: 1 mM DTT, 0.2 mM NaVO4, 20 μg/mL BSA[3]

-

Detection reagents: Streptavidin-allophycocyanin (SA-APC) and Europium-labeled anti-phospho-tyrosine antibody (Eu-PT66)[3]

-

384-well assay plates

-

HTRF-compatible plate reader

Procedure:

-

Assay Preparation: Optimal concentrations of enzyme, ATP, and substrate are established for each kinase using HTRF assays. The ATP concentration is typically set at or near its Michaelis-Menten constant (Km).[3]

-

Compound Dispensing: this compound is serially diluted to create a 10-point dose-response curve and dispensed into the assay plate wells.

-

Kinase Reaction: The kinase and substrate are mixed in the reaction buffer and added to the wells containing this compound.

-

Initiation: The kinase reaction is initiated by adding ATP.

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 30 minutes) to allow for substrate phosphorylation.[3]

-

Detection: A solution containing the detection reagents (Eu-PT66 and SA-APC) is added to each well to stop the reaction. The plate is incubated for an additional 30 minutes at room temperature.[3]

-

Data Acquisition: The plate is read on an HTRF-compatible instrument, which measures the ratio of fluorescence signals from the donor (Europium) and acceptor (APC). This ratio is proportional to the extent of substrate phosphorylation.

-

Data Analysis: The raw data is converted to percent inhibition relative to control wells (no inhibitor). IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using a suitable algorithm, such as the Levenberg-Marquardt algorithm.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | VEGFR | c-Kit | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound - AdisInsight [adisinsight.springer.com]

- 5. Top-Line Results Announced of Pivotal Phase 3 this compound Trial in Advanced Non-Squamous Non-Small Cell Lung Cancer Patients [prnewswire.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound (PD012969, RAHBGWKEPAQNFF-UHFFFAOYSA-N) [probes-drugs.org]

- 8. Facebook [cancer.gov]

- 9. Efficacy and safety of this compound, an oral inhibitor of VEGF, PDGF, and Kit receptors, in patients with imatinib-resistant gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Motesanib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motesanib (AMG 706) is a potent, orally bioavailable small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs).[1] It primarily acts as an antagonist of Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, and VEGFR3), Platelet-Derived Growth Factor Receptor (PDGFR), and Stem Cell Factor Receptor (c-Kit).[1][2] This multi-targeted approach allows this compound to simultaneously inhibit key pathways involved in tumor angiogenesis and cell proliferation. This technical guide provides a comprehensive overview of the in vitro activity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Data Presentation: Kinase and Cellular Inhibition

The in vitro potency of this compound has been evaluated through various enzymatic and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) against its primary targets and in relevant cellular models.

Table 1: this compound Kinase Inhibition Profile

| Target Kinase | IC50 (nM) | Reference |

| VEGFR1/Flt-1 | 2 | [2][3] |

| VEGFR2/KDR/Flk-1 | 3 | [2][3] |

| VEGFR3/Flt-4 | 6 | [2][3] |

| c-Kit | 8 | [4] |

| PDGFR | 84 | [4] |

| Ret | ~10-fold less selective than VEGFR | [2] |

Table 2: this compound Cellular Activity

| Cell Line/Assay | Stimulant | IC50 (nM) | Reference |

| HUVEC Proliferation | VEGF | 10 | [3] |

| HUVEC Proliferation | bFGF | > 3,000 | [3] |

| PDGF-induced Proliferation | PDGF | 207 | [3] |

| c-Kit Phosphorylation | SCF | 37 | [3] |

| CHO cells (c-Kit V560D) | - | 5 | [5] |

| CHO cells (c-Kit Δ552-559) | - | 1 | [5] |

| CHO cells (c-Kit AYins503-504) | - | 18 | [5] |

| CHO cells (c-Kit V654A) | - | 77 | [5] |

| CHO cells (c-Kit T670I) | - | 277 | [5] |

| CHO cells (c-Kit Y823D) | - | 64 | [5] |

| CHO cells (c-Kit D816H) | - | 99 | [5] |

| CHO cells (c-Kit D816V) | - | > 3,000 | [5] |

Mandatory Visualization: Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: this compound's multi-targeted inhibition of key signaling pathways.

Caption: General workflow for in vitro enzymatic and cell-based assays.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a general method for determining the in vitro potency of this compound against purified kinase enzymes.

1. Materials and Reagents:

-

Purified recombinant kinase (e.g., VEGFR2, c-Kit)

-

Biotinylated peptide substrate (e.g., gastrin peptide)

-

This compound diphosphate

-

ATP

-

Kinase Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM MnCl2, 100 mM NaCl, 1.5 mM EGTA.[2]

-

Stop Solution: HTRF detection reagents (e.g., Eu-PT66 labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin).[2]

-

Assay plates (e.g., 384-well low-volume plates)

2. Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of this compound diphosphate in DMSO.

-

Kinase Reaction:

-

Add the kinase and biotinylated substrate to the wells of the assay plate containing the kinase reaction buffer.

-

Add the serially diluted this compound or DMSO (vehicle control) to the respective wells.

-

Initiate the kinase reaction by adding ATP at a concentration of two-thirds the Km for each specific enzyme.[2]

-

Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding the HTRF detection reagents.

-

Incubate the plate at room temperature for 30 minutes to allow for signal development.[2]

-

Read the plate on an HTRF-compatible plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.[2]

-

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This protocol outlines a method to assess the effect of this compound on VEGF-induced HUVEC proliferation.

1. Materials and Reagents:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM)

-

Fetal Bovine Serum (FBS)

-

Recombinant human VEGF

-

This compound diphosphate

-

Cell proliferation detection reagent (e.g., MTT, CyQuant)

-

96-well cell culture plates

2. Procedure:

-

Cell Seeding:

-

Culture HUVECs in EGM supplemented with FBS.

-

Seed HUVECs into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

The following day, replace the medium with a low-serum medium.

-

Pre-treat the cells with serially diluted this compound or vehicle control for 2 hours.

-

Stimulate the cells with a final concentration of VEGF (e.g., 10-50 ng/mL). Include a set of unstimulated control wells.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Proliferation Assessment:

-

Add the chosen cell proliferation reagent (e.g., MTT) to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development.

-

Measure the absorbance or fluorescence using a microplate reader.

-

-

Data Analysis:

-

Normalize the readings to the vehicle-treated, VEGF-stimulated control.

-

Calculate the percentage of inhibition of proliferation for each this compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

The in vitro data for this compound consistently demonstrates its potent and selective inhibition of key RTKs involved in angiogenesis and tumor cell proliferation. Its low nanomolar IC50 values against VEGFRs and c-Kit, coupled with its demonstrated efficacy in cell-based assays, underscore its significant anti-angiogenic and anti-proliferative potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers engaged in the preclinical evaluation of this compound and similar multi-targeted kinase inhibitors. Although this compound's clinical development was ultimately discontinued, the extensive in vitro characterization of this compound continues to provide valuable insights for the field of oncology drug discovery.[1]

References

- 1. Ab-initio and Conformational Analysis of a Potent VEGFR-2 Inhibitor: A Case Study on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. ClinPGx [clinpgx.org]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Motesanib (AMG 706): A Technical Overview of Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motesanib (also known as AMG 706) is an orally bioavailable small-molecule inhibitor targeting multiple receptor tyrosine kinases.[1][2] Developed initially by Amgen and later investigated by Takeda, it functions as a potent, ATP-competitive antagonist of vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-Kit).[3][4][5] These receptors are critical mediators of angiogenesis (the formation of new blood vessels), tumor growth, and metastasis.[3][6] Preclinical studies demonstrated significant anti-angiogenic and antitumor activity across a range of cancer models.[4][7] Although this compound showed promise in early clinical trials, it ultimately did not demonstrate sufficient efficacy in Phase III trials for non-small cell lung cancer and other indications, leading to the discontinuation of its development.[1][2] This guide provides a detailed overview of the core preclinical research that defined its mechanism and therapeutic potential.

Pharmacodynamics: In Vitro Activity

This compound's primary mechanism of action is the direct inhibition of key receptor tyrosine kinases. In vitro assays consistently demonstrated its high potency and selectivity.

Kinase Inhibition Profile

This compound shows potent inhibitory activity against the VEGFR family and Kit, with slightly less potency against PDGFR.[8] It displays high selectivity, with over 1000-fold less activity against other kinases like EGFR, Src, and p38.[8][9]

| Target Kinase | IC50 (nM) | Reference |

| VEGFR1 (Flt-1) | 2 | [8] |

| VEGFR2 (KDR/Flk-1) | 3 | [8] |

| VEGFR3 (Flt-4) | 6 | [8] |

| c-Kit | 8 | [7] |

| PDGFR | 84 | [7] |

Effects on Endothelial and Tumor Cells

The anti-angiogenic effect of this compound is primarily driven by its impact on endothelial cells.

-

Endothelial Cell Proliferation: this compound significantly inhibits VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 10 nM.[8] In contrast, it has minimal effect on proliferation stimulated by basic fibroblast growth factor (bFGF), with an IC50 greater than 3,000 nM, highlighting its specificity for the VEGF pathway.[8][9]

-

Tumor Cell Proliferation: this compound generally does not directly inhibit the proliferation of tumor cells in vitro.[7][10][11] For example, concentrations up to 5 µM had no effect on the proliferation of various non-small-cell lung cancer (NSCLC) cell lines, including A549 and Calu-6.[10] This indicates that its antitumor effects observed in vivo are mediated primarily through the inhibition of angiogenesis in the tumor microenvironment rather than direct cytotoxicity to cancer cells.[7]

Activity Against Imatinib-Resistant Kit Mutations

Gastrointestinal stromal tumors (GIST) are often driven by activating mutations in the c-Kit gene. While imatinib is a standard therapy, resistance often develops through secondary mutations. Preclinical studies showed that this compound is active against several of these imatinib-resistant mutations.

| Kit Mutation | Type | This compound IC50 (nM) | Imatinib IC50 (nM) | Reference |

| V560D (exon 11) | Primary | 5 | >5 | [12][13] |

| Δ552-559 (exon 11) | Primary | 1 | >1 | [12][13] |

| AYins503-504 (exon 9) | Primary | 18 | 84 | [12][13] |

| V560D/V654A | Imatinib-Resistant | 77 | >3000 | [12][13] |

| V560D/T670I | Imatinib-Resistant | 277 | >3000 | [12][13] |

| Y823D | Imatinib-Resistant | 64 | N/A | [12][13] |

| D816H | Imatinib-Resistant | 99 | N/A | [12] |

| D816V | Imatinib-Resistant | >3000 | N/A | [12][13] |

Pharmacodynamics: In Vivo Efficacy

This compound demonstrated robust antitumor activity in a variety of animal models, both as a monotherapy and in combination with other cancer treatments.

Monotherapy in Xenograft Models

Oral administration of this compound led to significant, dose-dependent tumor growth inhibition or regression across multiple human cancer xenograft models.

| Cancer Type | Xenograft Model | Dose (mg/kg) | Tumor Growth Inhibition | Reference |

| NSCLC | A549 | 7.5 BID | 45% | [10] |

| NSCLC | A549 | 25 BID | 84% | [10] |

| NSCLC | A549 | 75 BID | 107% (regression) | [10] |

| NSCLC | Calu-6 | 75 BID | 66% | [10] |

| Breast Cancer (Basal-like) | BT-549 | 7.5, 25, or 75 BID | >55% | [14] |

| Breast Cancer (Basal-like) | GILM2 | 25 BID | 47% | [14] |

| Breast Cancer (Basal-like) | GILM2 | 75 BID | 58% | [14] |

| Breast Cancer (Basal-like) | HCC1187 | 25 BID | 81% | [14] |

| Breast Cancer (Basal-like) | HCC1187 | 75 BID | 91% | [14] |

| Breast Cancer (Mesenchymal) | MDA-MB-231 | 7.5 BID | 38% | [11] |

| Breast Cancer (Mesenchymal) | MDA-MB-231 | 25 BID | 74% | [11] |

| Breast Cancer (Mesenchymal) | MDA-MB-231 | 75 BID | 81% | [11] |

Histological analyses of tumors from treated animals confirmed the anti-angiogenic mechanism, revealing reduced blood vessel density and an increase in endothelial cell apoptosis, which preceded tumor cell apoptosis.[9]

Combination Therapy

This compound showed enhanced antitumor activity when combined with chemotherapy or radiation.

-

With Chemotherapy: In NSCLC xenograft models, combining this compound with cisplatin or docetaxel resulted in significantly greater tumor growth inhibition compared to either agent alone.[10] Similarly, in breast cancer models, combining this compound with docetaxel or tamoxifen was more effective than monotherapy.[11]

-

With Radiation: In head and neck squamous cell carcinoma (HNSCC) xenograft models (UM-SCC1 and SCC-1483), combination therapy with this compound and radiation showed a significantly increased response compared to either treatment alone.[15][16] this compound treatment was found to reduce vessel penetration into the tumor, thereby increasing intratumoral hypoxia.[15][16]

Experimental Protocols

In Vitro Kinase Assays

The inhibitory activity of this compound against target kinases was determined using Homogeneous Time-Resolved Fluorescence (HTRF) assays.

-

Enzyme Reaction: Recombinant kinase domains were mixed with a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 100 mM NaCl, 1.5 mM EGTA).[8]

-

Compound Addition: this compound was added in a 10-point dose-response curve.

-

Initiation: The reaction was initiated by adding ATP (at a concentration near the Km for each enzyme) and a biotinylated peptide substrate (e.g., gastrin peptide).[8]

-

Detection: After incubation, the reaction was stopped and the level of substrate phosphorylation was detected using a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin. The HTRF signal was measured, and IC50 values were calculated.

Cell Proliferation Assays

The effect of this compound on cell viability was measured using luminescence-based assays.

-

Cell Plating: Cells (e.g., HUVECs or tumor cell lines) were seeded in 96-well plates and allowed to attach overnight.[10]

-

Treatment: Cells were treated with 10-point serial dilutions of this compound or a control compound (e.g., docetaxel) for 72 hours at 37°C.[10]

-

Viability Measurement: Cell viability was quantified using an ATPlite 1-step luminescence assay, which measures the amount of ATP present, an indicator of metabolically active cells.[10]

-

Data Analysis: Luminescence was read on a microplate reader, and IC50 values were determined from the dose-response curves.

In Vivo Xenograft Studies

The in vivo efficacy of this compound was evaluated in subcutaneous tumor xenograft models.

-

Animal Model: Athymic nude mice were used for the studies.[11]

-

Tumor Implantation: Human tumor cells (e.g., A549, Calu-6) or tumor fragments were implanted subcutaneously into the flanks of the mice.[10][11]

-

Treatment Initiation: Once tumors reached a predetermined size (e.g., 150-200 mm³), animals were randomized into treatment and vehicle control groups.[14]

-

Drug Administration: this compound was administered orally, typically once or twice daily (QD or BID).[10][14] The vehicle was the formulation buffer without the active compound.

-

Tumor Measurement: Tumor volumes were measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length × width²)/2. Animal body weights were also monitored as a measure of toxicity.[17]

-

Endpoint and Analysis: At the end of the study, tumors were excised, weighed, and processed for histological analysis (e.g., CD31 staining for blood vessel density, Ki67 for proliferation).[14] Tumor growth inhibition was calculated by comparing the mean tumor volume of treated groups to the vehicle control group.

Visualizations: Pathways and Workflows

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways inhibited by this compound.

Caption: this compound inhibits the VEGF signaling pathway.

Caption: this compound inhibits the PDGF signaling pathway.

Caption: this compound inhibits the c-Kit signaling pathway.

Experimental Workflow Diagram

Caption: A typical experimental workflow for an in vivo xenograft study.

Conclusion

The preclinical data for this compound established it as a potent, orally active inhibitor of VEGFR, PDGFR, and c-Kit. Its primary mechanism of action, the inhibition of tumor angiogenesis, was well-supported by both in vitro and in vivo studies. This compound demonstrated broad antitumor activity across a range of cancer xenograft models, including those for NSCLC, breast cancer, and GIST, and showed potential for combination therapy with both chemotherapy and radiation. The findings from these preclinical studies provided a strong rationale for its advancement into clinical trials. While this compound did not ultimately achieve clinical success, the comprehensive preclinical evaluation serves as a valuable case study in the development of multi-targeted anti-angiogenic agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - AdisInsight [adisinsight.springer.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (AMG706), a potent multikinase inhibitor, antagonizes multidrug resistance by inhibiting the efflux activity of the ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Efficacy and safety of this compound, an oral inhibitor of VEGF, PDGF, and Kit receptors, in patients with imatinib-resistant gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. apexbt.com [apexbt.com]

- 10. Antitumor activity of this compound alone and in combination with cisplatin or docetaxel in multiple human non–small-cell lung cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. This compound inhibits Kit mutations associated with gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Augmentation of radiation response by this compound, a multikinase inhibitor that targets vascular endothelial growth factor receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Augmentation of radiation response by this compound, a multikinase inhibitor that targets vascular endothelial growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

Pharmacokinetics of Motesanib in Animal Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motesanib (formerly AMG 706) is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, and VEGFR3), Platelet-Derived Growth Factor Receptor (PDGFR), and Stem Cell Factor Receptor (c-Kit).[1][2][3][4] Its mechanism of action, centered on the inhibition of angiogenesis and tumor cell proliferation, has made it a subject of significant interest in preclinical and clinical cancer research.[1][2] This technical guide provides a comprehensive overview of the available information on the pharmacokinetics of this compound in various animal models, detailing experimental methodologies and the key signaling pathways it modulates.

Data Presentation

A comprehensive summary of quantitative pharmacokinetic parameters for this compound in animal models is challenging to compile as specific values for Cmax, Tmax, AUC, half-life, and bioavailability are not consistently reported in publicly available literature. Preclinical studies have focused more on the efficacy and tolerability of this compound in tumor xenograft models. However, the following table summarizes the animal models and dosing regimens that have been utilized in these studies.

| Animal Model | Cancer Type (if applicable) | Route of Administration | Dosing Regimen | Reference |

| Mice | Human Non-Small-Cell Lung Cancer Xenografts | Oral | 7.5, 15, 25, 50, 75 mg/kg BID | [1] |

| Rats | N/A (Pharmacokinetic Study) | Oral | Not Specified | [5] |

| Rats | N/A (Angiogenesis Model) | Oral | Not Specified | [1] |

Note: The lack of publicly available intravenous pharmacokinetic data in these animal models precludes the calculation of absolute bioavailability.

Experimental Protocols

Bioanalytical Method for this compound Quantification in Rat Plasma

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been established for the quantification of this compound in rat plasma.[5]

-

Sample Preparation: Liquid-liquid extraction is performed on plasma samples using tert-butyl methyl ether. Linifanib is utilized as an internal standard.[5]

-

Chromatography:

-

Mass Spectrometry:

-

Method Validation:

The following workflow diagram illustrates the key steps in the bioanalytical process.

General Protocol for Xenograft Efficacy Studies in Mice

Preclinical efficacy of this compound has been evaluated in mice bearing human tumor xenografts.[1]

-

Animal Model: Athymic nude mice are commonly used.

-

Tumor Implantation: Human tumor cells (e.g., non-small-cell lung cancer cell lines) are implanted subcutaneously.

-

Treatment Initiation: Treatment with this compound or vehicle control typically begins once tumors reach a specified volume.

-

Drug Administration: this compound is administered orally, often twice daily (BID).

-

Monitoring: Tumor volume and body weight are monitored regularly throughout the study.

-

Endpoint: The study endpoint is often determined by tumor growth in the control group or a predetermined tumor volume.

Mandatory Visualization: Signaling Pathways

This compound exerts its therapeutic effects by inhibiting key signaling pathways involved in angiogenesis and cell proliferation. The following diagrams, generated using the DOT language, illustrate the simplified signaling cascades of VEGFR, PDGFR, and c-Kit, highlighting the point of inhibition by this compound.

VEGFR Signaling Pathway

PDGFR Signaling Pathway

c-Kit Signaling Pathway

Conclusion

References

- 1. AMG 706, an oral, multikinase inhibitor that selectively targets vascular endothelial growth factor, platelet-derived growth factor, and kit receptors, potently inhibits angiogenesis and induces regression in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of a UPLC-MS/MS method for determination of this compound in plasma: Application to metabolic stability and pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Motesanib Signal Transduction Pathway Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Motesanib (AMG-706) is a potent, orally bioavailable small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs).[1][2] Primarily recognized for its anti-angiogenic properties, this compound selectively antagonizes Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), and Stem Cell Factor Receptor (c-Kit).[3][4] This technical guide provides a comprehensive overview of the signal transduction pathways inhibited by this compound, supported by quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the underlying molecular interactions and experimental workflows.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[5] The VEGF signaling pathway is a primary driver of this process.[6] this compound was developed as a multi-targeted angiokinase inhibitor to simultaneously block several key pathways implicated in tumor angiogenesis and growth.[1][7] It acts as an ATP-competitive inhibitor of VEGFRs, PDGFR, and c-Kit, thereby disrupting downstream signaling cascades involved in endothelial cell proliferation, migration, and survival, as well as direct effects on tumor cells in certain contexts.[8][9] Despite promising preclinical and early clinical results, this compound's development was discontinued after Phase III trials in non-small cell lung cancer (NSCLC) did not meet their primary endpoints.[1][10] Nevertheless, the study of this compound provides valuable insights into the complexities of targeting multiple kinase pathways in oncology.

Mechanism of Action and Inhibited Signaling Pathways

This compound exerts its therapeutic effects by competitively binding to the ATP-binding pocket of the kinase domain of its target receptors, preventing phosphorylation and subsequent activation of downstream signaling molecules.

VEGFR Signaling Pathway Inhibition

The binding of VEGF ligands to their receptors (VEGFR-1, -2, and -3) on endothelial cells is a primary instigator of angiogenesis.[11] this compound potently inhibits all three VEGFRs, with a particularly high affinity for VEGFR-2, the principal mediator of angiogenic signals.[5][8] Inhibition of VEGFR signaling leads to the suppression of downstream pathways, including the RAS/MAPK cascade, which is crucial for endothelial cell proliferation.[12]

PDGFR Signaling Pathway Inhibition

The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in the proliferation and migration of mesenchymal cells, including pericytes that are essential for blood vessel maturation and stability.[13][14] By inhibiting PDGFR, this compound can disrupt the pericyte coverage of tumor vasculature, leading to vessel destabilization and regression.

c-Kit Signaling Pathway Inhibition

The c-Kit receptor and its ligand, Stem Cell Factor (SCF), are involved in the pathogenesis of various cancers, most notably Gastrointestinal Stromal Tumors (GISTs).[9][15] Activating mutations in c-Kit lead to uncontrolled cell proliferation. This compound potently inhibits wild-type and certain imatinib-resistant mutants of c-Kit, suggesting a direct anti-tumor effect in c-Kit-driven malignancies.[9][16]

Quantitative Data

In Vitro Kinase and Cell-Based Assay Data

The inhibitory activity of this compound has been quantified against various kinases and in cell-based proliferation and phosphorylation assays.

| Target/Assay | IC50 (nM) | Cell Line/System | Reference |

| VEGFR1 | 2 | Enzyme Assay | [8][17] |

| VEGFR2 | 3 | Enzyme Assay | [8][17] |

| VEGFR3 | 6 | Enzyme Assay | [8][17] |

| c-Kit (wild-type) | 8 | Enzyme Assay | [16] |

| PDGFR | 84 | Enzyme Assay | [16] |

| VEGF-induced HUVEC Proliferation | 10 | HUVECs | [8][17] |

| SCF-induced c-Kit Phosphorylation | 37 | Cell-based Assay | [8][17] |

| PDGF-induced Proliferation | 207 | Cell-based Assay | [8] |

| c-Kit (V560D mutant) | 5 | CHO Cells | [9][15] |

| c-Kit (Δ552-559 mutant) | 1 | CHO Cells | [9][15] |

| c-Kit (AYins503-504 mutant) | 18 | CHO Cells | [9][15] |

| c-Kit (V560D/V654A mutant) | 77 | CHO Cells | [9][15] |

| c-Kit (Y823D mutant) | 64 | CHO Cells | [9][15] |

| c-Kit (V560D/T670I mutant) | 277 | CHO Cells | [9][15] |

In Vivo Xenograft Model Data

This compound has demonstrated significant anti-tumor activity in various human tumor xenograft models in mice.

| Xenograft Model | Dosing | Tumor Growth Inhibition | Reference |

| A549 (NSCLC) | 7.5, 25, 75 mg/kg BID | 45%, 84%, 107% | [18][19] |

| Calu-6 (NSCLC) | 75 mg/kg BID | 66% | [18][19] |

| NCI-H358 (NSCLC) | 25, 75 mg/kg BID | 94%, 127% | [18] |

| NCI-H1299 (NSCLC) | 25, 75 mg/kg BID | 56%, 72% | [18][19] |

| NCI-H1650 (NSCLC) | 15, 50, 75 mg/kg BID | 45%, 67%, 78% | [18][19] |

| MCF-7 (Breast) | Dose-dependent | Significant reduction | [20] |

| MDA-MB-231 (Breast) | Dose-dependent | Significant reduction | [20] |

| Cal-51 (Breast) | Dose-dependent | Significant reduction | [20] |

Clinical Trial Data (Selected)

| Trial | Phase | Indication | Treatment | Key Outcome | Reference |

| MONET1 | III | Non-Squamous NSCLC | This compound (125mg QD) + Chemo vs. Placebo + Chemo | Did not meet primary OS endpoint (13.0 vs 11.0 months, p=0.14). | [10][21][22] |

| MONET-A | III | Non-Squamous NSCLC (Asian) | This compound + Chemo vs. Placebo + Chemo | Did not meet primary PFS endpoint. | [22] |

| Phase II | II | Imatinib-Resistant GIST | This compound (125mg QD) | Median PFS: 16 weeks. | [16][23] |

Experimental Protocols

In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a general method for determining the inhibitory activity of this compound against a target kinase.

-

Assay Preparation :

-

Reaction Mixture :

-

The assay is performed in a reaction buffer, commonly containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM MnCl₂, 100 mM NaCl, and 1.5 mM EGTA.[8]

-

The kinase is mixed with the reaction buffer.

-

-

Incubation :

-

The reaction is initiated by the addition of ATP and the substrate.

-

The mixture is incubated at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection :

-

The reaction is stopped, and detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled streptavidin tracer) are added.

-

After another incubation period, the HTRF signal is read on a compatible plate reader.

-

-

Data Analysis :

-

The percentage of inhibition is calculated for each this compound concentration.

-

IC50 values are determined by fitting the data to a four-parameter logistic equation.[8]

-

Cell Proliferation Assay (e.g., HUVEC Proliferation)

This protocol describes a method to assess the effect of this compound on VEGF-stimulated endothelial cell proliferation.

-

Cell Seeding :

-

Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates in endothelial basal medium supplemented with a low percentage of fetal bovine serum (e.g., 2%) but without exogenous growth factors.[11]

-

-

Compound and Stimulant Addition :

-

Incubation :

-

The plates are incubated for a period of 4 days, with fresh VEGF added daily.[11]

-

-

Viability Assessment :

-

Data Analysis :

-

The plate is read on a fluorescence plate reader.

-

IC50 values are calculated using a four-parameter logistic model.[8]

-

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a xenograft model.

-

Tumor Implantation :

-

Tumor Growth and Randomization :

-

Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

-

Animals are then randomized into treatment and control groups.

-

-

Treatment Administration :

-

This compound is administered orally, typically once or twice daily (BID), at various dose levels (e.g., 7.5, 25, 75 mg/kg).[18]

-

The vehicle control group receives the formulation without the active compound.

-

In combination studies, chemotherapeutic agents (e.g., cisplatin, docetaxel) are administered according to their respective schedules.[18]

-

-

Monitoring :

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Animal health is monitored throughout the study.

-

-

Endpoint and Analysis :

-

The study is terminated when tumors in the control group reach a specified size or after a fixed duration.

-

Tumors are excised, weighed, and may be processed for histological analysis (e.g., to assess blood vessel density).[20]

-

Tumor growth inhibition is calculated by comparing the mean tumor volume of treated groups to the control group.

-

Conclusion

This compound is a well-characterized multi-kinase inhibitor that potently targets key signaling pathways involved in angiogenesis and tumor cell proliferation, namely VEGFR, PDGFR, and c-Kit. Preclinical data robustly demonstrate its inhibitory activity in both in vitro and in vivo models. While this compound did not achieve its primary clinical endpoints in later-stage trials for NSCLC, the extensive research conducted provides a valuable foundation for understanding the therapeutic potential and challenges of targeting these pathways. The data and protocols presented in this guide serve as a comprehensive resource for researchers in the field of oncology and drug development, facilitating further investigation into the roles of these critical signaling networks in cancer.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Facebook [cancer.gov]

- 4. This compound - AdisInsight [adisinsight.springer.com]

- 5. Ab-initio and Conformational Analysis of a Potent VEGFR-2 Inhibitor: A Case Study on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound inhibits Kit mutations associated with gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Top-Line Results Announced of Pivotal Phase 3 this compound Trial in Advanced Non-Squamous Non-Small Cell Lung Cancer Patients [prnewswire.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. ClinPGx [clinpgx.org]

- 13. publications.ersnet.org [publications.ersnet.org]

- 14. Targeting the PDGF signaling pathway in tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound inhibits Kit mutations associated with gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficacy and safety of this compound, an oral inhibitor of VEGF, PDGF, and Kit receptors, in patients with imatinib-resistant gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. apexbt.com [apexbt.com]

- 18. Antitumor activity of this compound alone and in combination with cisplatin or docetaxel in multiple human non–small-cell lung cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Broad antitumor activity in breast cancer xenografts by this compound, a highly selective, oral inhibitor of vascular endothelial growth factor, platelet-derived growth factor, and Kit receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anti-angiogenic agents in Non-Small-Cell Lung Cancer (NSCLC): a perspective on the MONET1 (this compound NSCLC Efficacy and Tolerability) study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. onclive.com [onclive.com]

- 23. Efficacy and safety of this compound, an oral inhibitor of VEGF, PDGF, and Kit receptors, in patients with imatinib-resistant gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Motesanib: A Technical Deep Dive into its Discovery, Development, and Eventual Discontinuation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Motesanib (AMG 706), an orally bioavailable small molecule, emerged from discovery efforts at Amgen as a potent inhibitor of multiple receptor tyrosine kinases, primarily targeting vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and stem cell factor receptor (c-Kit).[1][2] Its mechanism of action, centered on the inhibition of angiogenesis and direct antitumor effects, positioned it as a promising therapeutic candidate across a spectrum of solid tumors. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its preclinical characterization, extensive clinical trial evaluation, and the ultimate reasons for the cessation of its development. Quantitative data from key studies are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized through Graphviz diagrams to offer a clear graphical representation of the underlying science.

Discovery and Preclinical Development

This compound, chemically known as N-(3,3-dimethyl-2,3-dihydro-1H-indol-6-yl)-2-[(pyridin-4-ylmethyl)amino]pyridine-3-carboxamide, was identified as a novel nicotinamide derivative.[3][4] It is a potent ATP-competitive inhibitor of VEGFR1, 2, and 3, with additional activity against c-Kit, PDGFR, and Ret.[5][6]

In Vitro Activity

This compound demonstrated potent inhibition of key kinases involved in angiogenesis and tumor cell proliferation. The half-maximal inhibitory concentrations (IC50) from in vitro kinase assays are summarized in Table 1.

| Target Kinase | IC50 (nM) |

| VEGFR1 | 2[5][6][7] |

| VEGFR2 | 3[5][6][7] |

| VEGFR3 | 6[5][6][7] |

| c-Kit | 8[6][8] |

| PDGFR | 84[6] |

| Ret | 59[6] |

| Table 1: In Vitro Kinase Inhibition Profile of this compound. |

In cellular assays, this compound effectively inhibited VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 10 nM.[5] However, it did not show significant inhibition of basic fibroblast growth factor (bFGF)-induced proliferation, indicating its selectivity.[5] this compound also demonstrated the ability to inhibit autophosphorylation of several clinically relevant c-Kit mutants with greater potency than imatinib.[8]

In Vivo Preclinical Studies

The antitumor activity of this compound was evaluated in various human tumor xenograft models in mice. Oral administration of this compound led to significant, dose-dependent tumor growth inhibition and, in some cases, tumor regression.[3][8] Histological analysis of tumor xenografts from this compound-treated animals revealed a reduction in blood vessel density and an increase in endothelial cell apoptosis, preceding tumor cell apoptosis, confirming its anti-angiogenic mechanism of action in vivo.[3] A summary of the in vivo efficacy of this compound in different xenograft models is presented in Table 2.

| Tumor Model | Dosing | Tumor Growth Inhibition | Reference |

| A431 (epidermoid carcinoma) | Dose-dependent | Regression of established xenografts | [3] |

| Human Breast Carcinoma | Not specified | Significant tumor regression | [8] |

| Non-small cell lung cancer | Not specified | Significant tumor regression | [8] |

| Medullary thyroid cancer | Not specified | Significant tumor regression | [8] |

| HT29 (colorectal carcinoma) | Not specified | Antiproliferative and apoptotic effects | [9] |

| UM-SCC1 & SCC-1483 (HNSCC) | In combination with radiation | Increased response compared to either agent alone | [10] |

| Table 2: Summary of this compound In Vivo Efficacy in Xenograft Models. |

Clinical Development

This compound underwent extensive clinical evaluation in a variety of solid tumors, progressing through Phase I, II, and III trials. The diphosphate salt of this compound was used in clinical formulations.[1]

Phase I Studies

The initial Phase I dose-escalation study in patients with advanced solid tumors established the maximum tolerated dose (MTD) of this compound at 125 mg once daily, administered continuously.[11] The most common dose-limiting toxicities included encephalopathy, fatigue, and hyperbilirubinemia.[12] This study also provided early evidence of antitumor activity, with five patients (7%) achieving a partial response.[11] Pharmacokinetic analyses showed that this compound plasma concentrations increased in a dose-proportional manner with no accumulation after multiple doses.[11] A subsequent Phase Ib study explored this compound in combination with gemcitabine and erlotinib, establishing an MTD of 100 mg once daily for this combination.[13]

Phase II Studies

This compound was evaluated in several Phase II trials across different cancer types.

-

Thyroid Cancer: In a study of patients with advanced medullary thyroid cancer (MTC), this compound (125 mg/day) resulted in a low objective response rate of 2%, but 81% of patients achieved stable disease, with a median progression-free survival (PFS) of 48 weeks.[14][15][16][17]

-

Gastrointestinal Stromal Tumors (GIST): In patients with imatinib-resistant GIST, this compound treatment led to an objective response rate of 3%, with 59% of patients achieving stable disease. The median PFS was 16 weeks.[8]

-

Ovarian Cancer: A trial in patients with persistent or recurrent ovarian, fallopian tube, and primary peritoneal carcinomas was prematurely halted due to a high incidence of posterior reversible encephalopathy syndrome (PRES), a serious neurological toxicity.[12]

-

Breast Cancer: A Phase II evaluation as a first-line therapy for breast cancer did not show sufficient evidence to support further investigation.[1][2]

Phase III Studies in Non-Small Cell Lung Cancer (NSCLC)

The most extensive clinical evaluation of this compound was in non-small cell lung cancer (NSCLC).

-

MONET1 Trial: This large, randomized, double-blind, placebo-controlled Phase III trial (NCT00460317) evaluated this compound in combination with paclitaxel and carboplatin as a first-line treatment for advanced non-squamous NSCLC.[18] The trial did not meet its primary endpoint of improving overall survival (OS).[19] While there was a statistically significant improvement in progression-free survival (PFS) and objective response rate (ORR), these benefits did not translate into a survival advantage (see Table 3).[19] The study was also temporarily suspended at one point due to a higher rate of early mortality and hemoptysis in patients with squamous NSCLC histology receiving this compound.

| Endpoint | This compound + Chemotherapy | Placebo + Chemotherapy | p-value |

| Median Overall Survival (OS) | 13.0 months | 11.0 months | 0.14[19] |

| Median Progression-Free Survival (PFS) | 5.6 months | 5.4 months | <0.001[19] |

| Objective Response Rate (ORR) | 40% | 26% | <0.001[19] |

| Table 3: Key Efficacy Results from the MONET1 Trial in the Overall Population. |

An exploratory subgroup analysis of the MONET1 trial suggested a potential survival benefit in Asian patients.[20]

-

MONET-A Trial: Based on the subgroup analysis from MONET1, the MONET-A trial (NCT01463070), a Phase III study in a similar setting, was conducted exclusively in East Asian patients. However, this trial also failed to meet its primary endpoint of improving PFS.[21]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway Inhibition

This compound exerts its effects by blocking the ATP-binding site of several receptor tyrosine kinases, thereby inhibiting downstream signaling pathways crucial for angiogenesis and tumor cell proliferation.

Caption: this compound inhibits key signaling pathways.

Representative In Vitro Kinase Assay Workflow

The following diagram illustrates a typical workflow for an in vitro kinase assay used to determine the IC50 values of this compound.

Caption: Workflow for in vitro kinase inhibition assay.

Experimental Protocols

In Vitro Kinase Assays (Homogeneous Time-Resolved Fluorescence - HTRF)

The inhibitory activity of this compound against various kinases was determined using HTRF assays. The general protocol involved the following steps:

-

Reagent Preparation: Recombinant kinase enzymes, biotinylated peptide substrates, and ATP were prepared in a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 1 mM DTT). This compound was serially diluted in DMSO.

-

Assay Reaction: The kinase, substrate, and this compound at various concentrations were mixed in a microplate. The reaction was initiated by the addition of ATP.

-

Incubation: The plate was incubated at room temperature for a specified period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

-

Detection: A detection solution containing a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665 was added to the wells.

-

Signal Reading: After another incubation period, the HTRF signal was read on a compatible plate reader. The ratio of the fluorescence at 665 nm and 620 nm was calculated.

-

Data Analysis: The percentage of inhibition was calculated for each this compound concentration, and the IC50 value was determined by fitting the data to a four-parameter logistic equation.[5]

Human Tumor Xenograft Studies

The in vivo efficacy of this compound was assessed using human tumor xenograft models in immunocompromised mice (e.g., athymic nude mice). A general protocol is as follows:

-

Cell Culture and Implantation: Human cancer cell lines were cultured under standard conditions. A specific number of cells (e.g., 5 x 10^6) were suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of the mice.

-

Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³). The tumor-bearing mice were then randomized into control (vehicle) and treatment groups.

-

Drug Administration: this compound was formulated for oral administration (e.g., in a suspension) and administered daily or twice daily at specified doses. The control group received the vehicle.

-

Tumor Measurement and Body Weight Monitoring: Tumor dimensions were measured regularly (e.g., twice weekly) with calipers, and tumor volume was calculated using the formula: (length x width²)/2. The body weight of the mice was also monitored as an indicator of toxicity.

-

Endpoint and Tissue Collection: The study was terminated when tumors in the control group reached a predetermined size or at a specified time point. Tumors and other tissues were then collected for further analysis, such as immunohistochemistry for markers of angiogenesis (e.g., CD31), proliferation (e.g., Ki-67), and apoptosis (e.g., cleaved caspase-3).[3][10]

Pharmacokinetics and Metabolism

Population pharmacokinetic (POPPK) modeling of this compound and its active metabolite, M4, was performed using data from 451 patients across eight clinical trials. A two-compartment model best described the pharmacokinetics of this compound. The apparent clearance of this compound was influenced by serum albumin levels and sex, though these effects were not considered clinically significant enough to warrant dose adjustments.[22] this compound did not accumulate with daily dosing.[8] The cytochrome P450 3A4 (CYP3A4) enzyme is the major isozyme involved in the oxidative metabolism of this compound.[23]

Safety and Tolerability

Across the clinical trial program, the most frequently reported treatment-related adverse events with this compound included fatigue, diarrhea, nausea, and hypertension.[11] Hypertension is a known class effect of VEGFR inhibitors.[8] More serious adverse events were also observed, including thromboembolic events, hemorrhage, and in the case of the ovarian cancer trial, a high incidence of posterior reversible encephalopathy syndrome.[8][12] In the MONET1 trial, an increased risk of hemoptysis was noted in patients with squamous NSCLC.

Discontinuation of Development

Despite showing promising preclinical activity and some clinical benefit in terms of response rates and progression-free survival in certain settings, the development of this compound was ultimately discontinued.[1] The primary reasons for this decision were the failure to demonstrate a significant overall survival benefit in large, well-controlled Phase III trials in NSCLC, coupled with a challenging safety profile that included serious adverse events.[19][21] The lack of a clear survival advantage, which is the gold standard for oncology drug approval, made it difficult to justify its continued development in the context of its associated toxicities.

Conclusion

The story of this compound's development from a promising multi-targeted kinase inhibitor to its eventual discontinuation provides valuable insights for the field of oncology drug development. Its journey highlights the critical importance of translating improvements in intermediate endpoints like PFS and ORR into a demonstrable overall survival benefit. Furthermore, it underscores the ongoing challenge of managing the on-target and off-target toxicities of potent multi-kinase inhibitors. The comprehensive preclinical and clinical data generated for this compound, as detailed in this guide, remain a valuable resource for researchers and scientists working on the next generation of targeted cancer therapies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. AMG 706, an oral, multikinase inhibitor that selectively targets vascular endothelial growth factor, platelet-derived growth factor, and kit receptors, potently inhibits angiogenesis and induces regression in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C22H23N5O | CID 11667893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Efficacy and safety of this compound, an oral inhibitor of VEGF, PDGF, and Kit receptors, in patients with imatinib-resistant gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of a Multikinase Inhibitor this compound (AMG 706) Alone and Combined with the Selective DuP-697 COX-2 Inhibitor on Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Augmentation of radiation response by this compound, a multikinase inhibitor that targets vascular endothelial growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Safety, pharmacokinetics, and efficacy of AMG 706, an oral multikinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Phase II Evaluation of this compound (AMG 706) in the Treatment of Persistent or Recurrent Ovarian, Fallopian Tube and Primary Peritoneal Carcinomas: A Gynecologic Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Safety and pharmacokinetics of this compound in combination with gemcitabine and erlotinib for the treatment of solid tumors: a phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phase II study of safety and efficacy of this compound in patients with progressive or symptomatic, advanced or metastatic medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ascopubs.org [ascopubs.org]

- 16. ascopubs.org [ascopubs.org]

- 17. Phase II study of safety and effic ... | Article | H1 Connect [archive.connect.h1.co]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. Anti-angiogenic agents in Non-Small-Cell Lung Cancer (NSCLC): a perspective on the MONET1 (this compound NSCLC Efficacy and Tolerability) study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phase III study (MONET1) of this compound plus carboplatin/paclitaxel in patients with advanced nonsquamous nonsmall-cell lung cancer (NSCLC): Asian subgroup analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Phase III, Randomized, Placebo-Controlled, Double-Blind Trial of this compound (AMG-706) in Combination With Paclitaxel and Carboplatin in East Asian Patients With Advanced Nonsquamous Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Population pharmacokinetic modeling of this compound and its active metabolite, M4, in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motesanib (AMG 706), an orally bioavailable small molecule, is a potent inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It primarily targets vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and stem cell factor receptor (Kit), playing a critical role in angiogenesis and cellular proliferation.[1][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, related compounds, and the experimental protocols used for its evaluation. While this compound showed promise in early clinical trials for various cancers including thyroid and non-small cell lung cancer, its development was ultimately discontinued due to insufficient efficacy in later-phase trials.[2][4][5] Nevertheless, the study of this compound and its analogs continues to provide valuable insights for the development of next-generation kinase inhibitors.

Mechanism of Action

This compound is an ATP-competitive inhibitor, targeting the kinase activity of several RTKs that are crucial for tumor growth and angiogenesis.[6][7] Its primary targets include VEGFR1, VEGFR2, VEGFR3, Kit, and to a lesser extent, PDGFR and Ret.[8] By blocking the phosphorylation of these receptors, this compound effectively inhibits downstream signaling pathways, leading to a reduction in tumor vascularization and cell proliferation.[1][9]

Quantitative Data: Potency and Efficacy

The inhibitory activity of this compound has been quantified against various kinases and in cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition by this compound

| Target Kinase | IC50 (nM) |

| VEGFR1 | 2[6][7][8][10] |

| VEGFR2 | 3[6][7][8][10] |

| VEGFR3 | 6[6][7][8][10] |

| c-Kit | 8[1][8] |

| PDGFR | 84[8] |

| Ret | 59[8] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Stimulant | IC50 (nM) |

| Cellular Proliferation | HUVECs | VEGF | 10[1][6][7][10] |

| Cellular Proliferation | HUVECs | bFGF | > 3,000[6][7][10] |

| Cellular Proliferation | - | PDGF | 207[1][6][7][10] |

| c-Kit Phosphorylation | - | SCF | 37[1][6][7][10] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Effect | Dosage |

| Rat Corneal Angiogenesis | Inhibition of VEGF-induced angiogenesis | ED50: 4.9 mg/kg (once daily)[1][7] |

| Rat Corneal Angiogenesis | Inhibition of VEGF-induced angiogenesis | ED50: 2.1 mg/kg (twice daily)[1][7] |

| A431 Xenografts | Dose-dependent tumor regression | - |

| Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft Models | Significant anti-tumor activity (with radiation) | -[6][11] |

Signaling Pathways

This compound exerts its effects by inhibiting key signaling pathways involved in cell growth, proliferation, and angiogenesis. The primary pathways affected are those downstream of VEGFR, PDGFR, and Kit.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) binding to its receptors (VEGFRs) on endothelial cells is a critical step in angiogenesis.[12] Activation of VEGFRs triggers multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, survival, migration, and permeability.[12][13]

Caption: this compound inhibits VEGFR signaling to block angiogenesis.

PDGFR Signaling Pathway

Platelet-Derived Growth Factor (PDGF) and its receptor (PDGFR) are involved in cell proliferation, migration, and angiogenesis.[14][15] Upon PDGF binding, PDGFR dimerizes and autophosphorylates, activating downstream pathways such as the Ras-MAPK and PI3K/AKT pathways.[15][16]

Caption: this compound blocks PDGFR signaling to reduce cell growth.

Kit Signaling Pathway

The binding of Stem Cell Factor (SCF) to the Kit receptor is crucial for the development and function of various cell types, including hematopoietic stem cells and mast cells.[17][18] Activation of Kit leads to the stimulation of multiple signaling pathways, including the PI3-kinase and Src kinase pathways, which are important for cell proliferation and survival.[19][20]

Caption: this compound inhibits Kit signaling, affecting cell survival.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vitro Kinase Assays

These assays are used to determine the direct inhibitory effect of this compound on the enzymatic activity of target kinases.

Caption: Workflow for in vitro kinase inhibition assay.

Methodology:

-

Optimal enzyme, ATP, and substrate concentrations are determined for each kinase using homogeneous time-resolved fluorescence (HTRF) assays.[1][7]

-

This compound is tested in a 10-point dose-response curve for each enzyme.[1][7]

-

The assay typically consists of the enzyme mixed with a kinase reaction buffer containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM MnCl2, 100 mM NaCl, and 1.5 mM EGTA.[7][10]

-

A final concentration of 1 mM DTT, 0.2 mM NaVO4, and 20 μg/mL BSA is added.[1][7][10]

-

The reaction is initiated by adding ATP and a suitable substrate (e.g., gastrin peptide).[1][7]

-

After a 30-minute incubation at room temperature, HTRF reagents (streptavidin-allophycocyanin and Eu-PT66) are added.[1][7][10]

-

The plate is read on a Discovery instrument, and IC50 values are calculated using a four-parameter logistic equation with the Levenberg-Marquardt algorithm.[1][6][7][10]

Cell Proliferation Assays

These assays measure the effect of this compound on the proliferation of cells, typically in response to a growth factor.

Caption: Workflow for cell proliferation assay.

Methodology:

-

Cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are seeded in plates.[1]

-

The cells are preincubated for 2 hours with varying concentrations of this compound.[1][6]

-

A growth factor, such as 50 ng/mL VEGF or 20 ng/mL bFGF, is added to stimulate proliferation.[1][6]

-

After incubation, the cells are washed twice with DPBS and the plates are frozen at -70°C for 24 hours.[1][6]

-

Cell proliferation is assessed by adding CyQuant dye, and the fluorescence is read on a Victor 1420 workstation.[1]

-

IC50 values are calculated using the Levenberg-Marquardt algorithm into a four-parameter logistic equation.[1][6]

Conclusion

This compound is a well-characterized multi-targeted tyrosine kinase inhibitor with potent activity against VEGFRs, PDGFRs, and Kit. While its clinical development was halted, the extensive preclinical and clinical data available for this compound provide a valuable resource for the ongoing development of anti-angiogenic and anti-cancer therapies. The detailed understanding of its mechanism of action, target engagement, and the signaling pathways it modulates continues to inform the design of more selective and effective kinase inhibitors. The experimental protocols outlined in this guide serve as a foundation for the continued investigation of this compound analogs and other novel anti-cancer agents.

References

- 1. This compound | VEGFR | c-Kit | TargetMol [targetmol.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Facebook [cancer.gov]

- 4. Top-Line Results Announced of Pivotal Phase 3 this compound Trial in Advanced Non-Squamous Non-Small Cell Lung Cancer Patients [prnewswire.com]

- 5. Phase 3 Trial of this compound in NSCLC Suspended [medscape.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleck.co.jp [selleck.co.jp]

- 9. aacrjournals.org [aacrjournals.org]

- 10. apexbt.com [apexbt.com]

- 11. Augmentation of radiation response by this compound, a multikinase inhibitor that targets vascular endothelial growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]